molecular formula C17H19N7O3S2 B11049379 1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(2,4-Dimethoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11049379
M. Wt: 433.5 g/mol
InChI Key: JGPGFOKSIBZZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group substituted with methoxy groups, a thiadiazole ring, and a pyrimidinyl guanidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,4-dimethoxyphenyl derivative, followed by the introduction of the thiadiazole ring through cyclization reactions. The final steps involve the formation of the pyrimidinyl guanidine moiety, which is achieved through nucleophilic substitution and condensation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups and thiadiazole ring can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl and pyrimidinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvent conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl or pyrimidinyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: shares similarities with other compounds containing phenyl, thiadiazole, and pyrimidinyl groups. Examples include:

Uniqueness: The uniqueness of N-(2,4-DIMETHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H19N7O3S2

Molecular Weight

433.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C17H19N7O3S2/c1-9-23-24-17(29-9)28-8-10-6-14(25)21-16(19-10)22-15(18)20-12-5-4-11(26-2)7-13(12)27-3/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22,25)

InChI Key

JGPGFOKSIBZZIO-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.